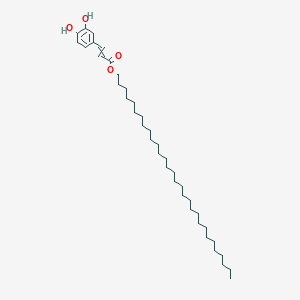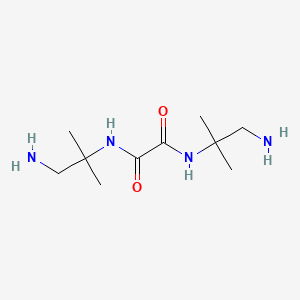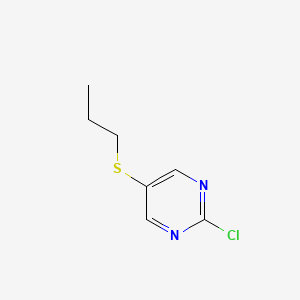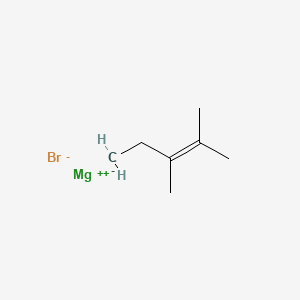
N-(2-(Dimethylamino)ethyl)-1,10-phenanthroline-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(Dimethylamino)ethyl)-1,10-phenanthroline-2-carboxamide is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a phenanthroline core, a carboxamide group, and a dimethylaminoethyl side chain. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Dimethylamino)ethyl)-1,10-phenanthroline-2-carboxamide typically involves multiple steps. One common method starts with the preparation of 1,10-phenanthroline-2-carboxylic acid, which is then reacted with N-(2-(dimethylamino)ethyl)amine under specific conditions to form the desired compound. The reaction often requires the use of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-(Dimethylamino)ethyl)-1,10-phenanthroline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as halides and amines are used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized phenanthroline derivatives, while reduction can produce reduced amide compounds.
Wissenschaftliche Forschungsanwendungen
N-(2-(Dimethylamino)ethyl)-1,10-phenanthroline-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology: The compound is studied for its potential as a DNA intercalator, which can inhibit the replication of certain viruses and cancer cells.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interfere with DNA replication.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of N-(2-(Dimethylamino)ethyl)-1,10-phenanthroline-2-carboxamide involves its interaction with molecular targets such as DNA and metal ions. As a DNA intercalator, it inserts itself between the base pairs of the DNA helix, disrupting the replication process. Additionally, its ability to form stable complexes with metal ions makes it useful in catalysis and other chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-(Dimethylamino)ethyl)acridine-4-carboxamide: Another DNA intercalator with similar properties.
2-(Dimethylamino)ethyl methacrylate: Used in polymer chemistry with different applications.
N,N-Dimethylaminoethanol: A simpler compound with applications in organic synthesis.
Uniqueness
N-(2-(Dimethylamino)ethyl)-1,10-phenanthroline-2-carboxamide stands out due to its phenanthroline core, which provides unique electronic properties and enhances its ability to interact with DNA and metal ions. This makes it particularly valuable in research focused on DNA interactions and coordination chemistry.
Eigenschaften
CAS-Nummer |
131862-18-5 |
|---|---|
Molekularformel |
C17H18N4O |
Molekulargewicht |
294.35 g/mol |
IUPAC-Name |
N-[2-(dimethylamino)ethyl]-1,10-phenanthroline-2-carboxamide |
InChI |
InChI=1S/C17H18N4O/c1-21(2)11-10-19-17(22)14-8-7-13-6-5-12-4-3-9-18-15(12)16(13)20-14/h3-9H,10-11H2,1-2H3,(H,19,22) |
InChI-Schlüssel |
PWAJWEKJZYNDMX-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCNC(=O)C1=NC2=C(C=CC3=C2N=CC=C3)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tributyl-[5-[5-(5-tributylstannylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]stannane](/img/structure/B14266304.png)
![N~1~,N~1~,N~4~,N~4~-Tetrakis[(oxiran-2-yl)methyl]butane-1,4-diamine](/img/structure/B14266316.png)


![Phosphonic acid, [bis(4-methoxyphenyl)methyl]-, diethyl ester](/img/structure/B14266339.png)
![Silane, [2-(4-chlorophenyl)ethyl]triethyl-](/img/structure/B14266346.png)







